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Overview of Fourth-Generation EGFR TKIs

These inhibitors are primarily designed to target the C797S mutation, a common resistance mechanism to

third-generation EGFR TKIs like osimertinib [1].

Inhibitor
Name

Primary Targets
Development
Phase

Clinical Trial
Identifier

BLU-945 Del19/L858R/T790M/C797S Phase I/II NCT04862780 [1]

TQB-3804 Del19/T790M/C797S or
L858R/T790M/C797S

Phase I NCT04128085 [1]

H002 Del19/L858R ± T790M ± C797S Phase I/IIa NCT05519293 [1]

BDTX-1535 Del19/L858R/C797S and others (e.g.,

L718Q, L747P)

Phase I/II NCT05256290 [1]

JIN-A02 Del19/L858R/T790M ± C797S Phase I/II NCT05394831 [1]

BAY2927088 EGFR/HER2 Phase I/II NCT05099172 [1]

BBT-176 Del19/T790M/C797S,

L858R/T790M/C797S

Phase I [1]
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Experimental Models for Profiling EGFR Inhibitors

The pharmacological profile of EGFR inhibitors is typically established through a series of standardized

experimental protocols. The following diagram outlines a common workflow for preclinical evaluation:

In Vitro Profiling

Enzyme Inhibition Assay
(IC50 determination)

Cell Proliferation Assay
(e.g., Ba/F3 engineered lines)

In Vivo Models

Patient-Derived Xenograft (PDX) Cell Line-Derived Xenograft (CDX)

Safety & PK/PD Studies

Toxicology (rodents/non-rodents) Pharmacokinetics (absorption, distribution, etc.) Pharmacodynamics (pERK, pEGFR levels)
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Preclinical evaluation workflow for EGFR inhibitors
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In Vitro Profiling: This is the foundational stage for characterizing a compound's activity.

Enzyme Inhibition Assays: These measure the half-maximal inhibitory concentration (IC50) of
the drug against purified EGFR kinase proteins, including wild-type and various mutants (e.g.,

L858R, T790M, C797S) [1]. The goal is to identify compounds with high potency against mutant
forms and high selectivity over the wild-type EGFR to minimize side effects [1].

Cell Proliferation Assays: The potency of the inhibitor is then tested in cell lines, often
engineered Ba/F3 cells, which are stably transfected to express specific EGFR mutations [1]

[2]. The half-maximal inhibitory concentration (IC50) for cell viability is a critical metric for
evaluating anti-tumor activity [1].

In Vivo Efficacy Models: Promising compounds move to animal studies, typically mouse models.

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX): Mice are
implanted with cancer cells or human tumor tissue harboring specific EGFR mutations [1].

Researchers administer the drug and monitor tumor volume over time to confirm the in vivo
anti-tumor efficacy observed in cell studies [1].

Blood-Brain Barrier Penetration: For EGFR-mutant NSCLC, which often metastasizes to the
brain, demonstrating efficacy in intracranial models is a key objective. Inhibitors like BDTX-1535

and H002 are specifically noted for their brain penetration capability in preclinical studies [1].

Safety and PK/PD Studies: These studies are crucial for determining a drug's viability for human

trials.

Pharmacokinetics (PK): This involves studying the drug's absorption, distribution, metabolism,

and excretion (ADME) in animal models to predict its behavior in humans [1] [3].
Pharmacodynamics (PD): This assesses the drug's biological effects on its target, such as the

reduction of phosphorylated EGFR (pEGFR) or downstream markers like pERK in tumor
tissues [3] [4].

Toxicology: Studies are conducted in rodents and non-rodents to establish a safe starting dose
for clinical trials and identify potential target organs for toxicity [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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